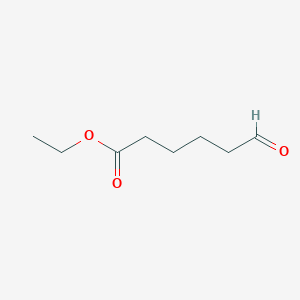

Ethyl 6-oxohexanoate

Vue d'ensemble

Description

Ethyl 6-oxohexanoate is an organic compound with the molecular formula C8H14O3. It is an ester derived from hexanoic acid and is characterized by the presence of a keto group at the sixth carbon atom. This compound is used as a reagent in the synthesis of various pharmaceutical agents and has applications in the design and synthesis of anti-cancer agents as well as multi-acting inhibitors against histone deacetylases, FLT3, and Janus kinase 2 .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: Ethyl 6-oxohexanoate can be synthesized through several methods. One common method involves the reaction of diethyl maleate with propionaldehyde in the presence of benzoyl peroxide and ultraviolet light. The resulting diethyl propionylsuccinate is then reacted with boric acid to yield this compound .

Industrial Production Methods: Industrial production of this compound often involves continuous preparation devices and methods that ensure high yield and safety. For example, a continuous preparation method using mild conditions and high yield has been patented, which involves the reaction of bis(trichloromethyl) carbonate with monoethyl adipate in the presence of an organic amine catalyst .

Analyse Des Réactions Chimiques

Types of Reactions: Ethyl 6-oxohexanoate undergoes various chemical reactions, including:

Substitution: It can undergo nucleophilic substitution reactions, where the ethoxy group can be replaced by other nucleophiles.

Oxidation: The keto group can be oxidized to form carboxylic acids under strong oxidizing conditions.

Common Reagents and Conditions:

Reduction: Lithium aluminium hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.

Substitution: Various nucleophiles in the presence of a base or acid catalyst.

Oxidation: Strong oxidizing agents such as potassium permanganate or chromium trioxide.

Major Products:

Reduction: Hexanol derivatives.

Substitution: Substituted hexanoates.

Oxidation: Hexanoic acid derivatives.

Applications De Recherche Scientifique

Pharmaceutical Applications

Ethyl 6-oxohexanoate is primarily utilized as a reagent in the synthesis of pharmaceutical agents. Its applications include:

- Synthesis of Anti-Cancer Agents : Research has indicated that this compound can be employed in designing and synthesizing compounds with potential anti-cancer properties. It acts as a precursor for multi-acting inhibitors targeting histone deacetylases (HDAC), FLT3, and JAK2, which are critical in cancer progression and treatment strategies .

- Building Blocks for Drug Development : The compound serves as an essential building block in the development of various bioactive molecules. Its structural characteristics allow it to participate in reactions that yield complex organic compounds used in therapeutic formulations .

Synthetic Chemistry

In synthetic organic chemistry, this compound plays a significant role due to its versatility:

- Reagent in Organic Synthesis : It is used as a reagent for synthesizing other organic compounds, including cyclic structures and derivatives that are valuable in medicinal chemistry .

- Intermediate in Nylon Production : this compound has been studied as an intermediate in the biosynthesis of nylon precursors. Research indicates that it can be produced through engineered microbial pathways, showcasing its potential in sustainable materials production .

Biotechnology

This compound's application extends into biotechnology:

- Metabolic Engineering : Studies have demonstrated its use in metabolic engineering approaches to enhance the production of valuable chemicals from renewable resources. For instance, engineered strains of Acinetobacter calcoaceticus have been developed to convert simple substrates into this compound efficiently .

Case Study 1: Synthesis Pathway for Nylon Precursors

A significant study focused on constructing a synthetic pathway involving this compound as an intermediate for producing nylon precursors. Researchers achieved notable yields through metabolic engineering techniques, demonstrating the compound's utility in bioprocesses aimed at sustainable material production .

Case Study 2: Anti-Cancer Compound Development

Another study explored the synthesis of novel anti-cancer agents utilizing this compound. The research highlighted how variations of this compound could lead to the development of multi-targeted therapies against various cancer types, emphasizing its importance in pharmaceutical research .

Summary Table of Applications

| Application Area | Description |

|---|---|

| Pharmaceutical Chemistry | Used as a reagent for synthesizing anti-cancer agents and other bioactive compounds |

| Synthetic Organic Chemistry | Acts as a versatile reagent and building block for complex organic synthesis |

| Biotechnology | Employed in metabolic engineering for producing nylon precursors and other valuable chemicals |

Mécanisme D'action

The mechanism of action of ethyl 6-oxohexanoate involves its interaction with molecular targets such as histone deacetylases, FLT3, and Janus kinase 2. These interactions inhibit the activity of these enzymes, leading to the modulation of gene expression and cellular signaling pathways. This inhibition is crucial in the development of anti-cancer agents, as it can induce cell cycle arrest and apoptosis in cancer cells .

Comparaison Avec Des Composés Similaires

Ethyl 6-oxohexanoate can be compared with other similar compounds such as:

Ethyl 4-oxohexanoate: Similar in structure but with the keto group at the fourth carbon atom.

Ethyl 6-chloro-6-oxohexanoate: Contains a chlorine atom at the sixth carbon in addition to the keto group.

Hexanoic acid, 3-oxo-, ethyl ester: Similar ester with the keto group at the third carbon atom.

Uniqueness: this compound is unique due to its specific positioning of the keto group, which imparts distinct reactivity and applications in the synthesis of pharmaceutical agents and enzyme inhibitors .

Activité Biologique

Ethyl 6-oxohexanoate (C8H14O3) is an ester compound that has garnered attention in various fields of biological research due to its potential therapeutic applications. This article explores the biological activity of this compound, focusing on its antimicrobial and anticancer properties, synthesis methods, and relevant case studies.

This compound is characterized by a hexanoate backbone with a keto group at the sixth position. The synthesis typically involves the esterification of 6-oxohexanoic acid with ethanol, often catalyzed by sulfuric acid or other acids under reflux conditions in organic solvents like toluene or dichloromethane .

Key Features:

- Molecular Formula: C8H14O3

- Molecular Weight: Approximately 158.19 g/mol

- Structural Characteristics: Contains a keto group and an ethyl ester functional group.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. Studies have shown its effectiveness against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The compound's mechanism of action may involve disruption of bacterial cell membranes or interference with metabolic pathways essential for bacterial survival .

Table 1: Antimicrobial Activity of this compound

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Reference |

|---|---|---|

| Staphylococcus aureus | 32 µg/mL | |

| Escherichia coli | 64 µg/mL | |

| Pseudomonas aeruginosa | 128 µg/mL |

Anticancer Properties

This compound has also been investigated for its anticancer properties. Preliminary studies suggest that it may inhibit the proliferation of cancer cells through mechanisms involving apoptosis and cell cycle arrest. In vitro studies have demonstrated its potential against various cancer cell lines, including breast and colon cancer cells .

Case Study: Anticancer Activity in Breast Cancer Cells

A study conducted on MCF-7 breast cancer cells revealed that treatment with this compound resulted in a dose-dependent decrease in cell viability. The compound induced apoptosis as evidenced by increased caspase activity and DNA fragmentation assays .

The biological activity of this compound can be attributed to its structural features:

- Hydrophobic Interactions: The hydrophobic naphthyl group enhances interaction with lipid membranes, facilitating penetration into bacterial cells.

- Keto Group Reactivity: The keto group can participate in hydrogen bonding and nucleophilic reactions, potentially interacting with biological macromolecules such as proteins and nucleic acids .

Comparative Analysis

To better understand the uniqueness of this compound, it is useful to compare it with structurally similar compounds:

Table 2: Comparison of this compound with Similar Compounds

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| Ethyl 6-(1-naphthyl)-6-oxohexanoate | Naphthyl group present | Enhanced antimicrobial activity |

| Ethyl 6-(4-chloro-2-methoxyphenyl)-6-oxohexanoate | Chloro and methoxy substitutions | Potential anti-inflammatory |

| Ethyl 6-(3-methylphenyl)-6-oxohexanoate | Methyl substitution | Varies; limited data available |

Propriétés

IUPAC Name |

ethyl 6-oxohexanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H14O3/c1-2-11-8(10)6-4-3-5-7-9/h7H,2-6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UWNBKRSENSOXKX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CCCCC=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H14O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30457523 | |

| Record name | ethyl 6-oxohexanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30457523 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

158.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

27983-42-2 | |

| Record name | ethyl 6-oxohexanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30457523 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.